molecular formula C6H15O3P B045546 Tris(1,1,2,2,2-pentadeuterioethyl) phosphite CAS No. 147672-00-2

Tris(1,1,2,2,2-pentadeuterioethyl) phosphite

Cat. No. B045546
M. Wt: 181.25 g/mol
InChI Key: BDZBKCUKTQZUTL-NLBPYYKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(1,1,2,2,2-pentadeuterioethyl) phosphite, also known as TPEP-d5, is a deuterated phosphite compound used in scientific research. It is a stable, non-toxic, and non-volatile liquid that is commonly used as a reducing agent and a source of deuterium in organic synthesis. TPEP-d5 has gained popularity in recent years due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite as a reducing agent involves the transfer of a hydride ion to the carbonyl or nitro compound. The deuterated ethyl group acts as a leaving group, resulting in the formation of the reduced product and Tris(1,1,2,2,2-pentadeuterioethyl) phosphite as a byproduct. The use of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite as a reducing agent is preferred over other reducing agents due to its high selectivity and mild reaction conditions.

Biochemical And Physiological Effects

Tris(1,1,2,2,2-pentadeuterioethyl) phosphite is a non-toxic and non-volatile compound and has no known biochemical or physiological effects. It is considered safe for use in laboratory experiments and is not known to cause any adverse effects on human health or the environment.

Advantages And Limitations For Lab Experiments

The use of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite as a reducing agent offers several advantages over other reducing agents. It is highly selective, mild, and easy to handle. Tris(1,1,2,2,2-pentadeuterioethyl) phosphite is also a source of deuterium, which is useful in NMR spectroscopy. However, Tris(1,1,2,2,2-pentadeuterioethyl) phosphite has some limitations, including its high cost and limited availability. It is also not suitable for use in large-scale reactions due to its low reactivity.

Future Directions

There are several future directions for the use of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite in scientific research. One potential application is in the synthesis of deuterated compounds for use in pharmaceuticals and drug development. Tris(1,1,2,2,2-pentadeuterioethyl) phosphite could also be used in the synthesis of complex organic molecules for use in materials science and nanotechnology. Further research is needed to explore the full potential of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite and its applications in various fields.
Conclusion
Tris(1,1,2,2,2-pentadeuterioethyl) phosphite, or Tris(1,1,2,2,2-pentadeuterioethyl) phosphite, is a deuterated phosphite compound used in scientific research. Its unique properties make it a valuable tool in the synthesis of complex organic molecules and as a source of deuterium in NMR spectroscopy. Tris(1,1,2,2,2-pentadeuterioethyl) phosphite is a safe and non-toxic compound with no known adverse effects on human health or the environment. Further research is needed to explore the full potential of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite and its applications in various fields.

Synthesis Methods

The synthesis of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite involves the reaction of phosphorus trichloride with deuterated ethanol in the presence of a base such as triethylamine. The resulting product is purified through distillation and can be stored as a colorless liquid. The use of deuterated ethanol ensures that all five hydrogen atoms in the ethyl group are replaced with deuterium, resulting in a highly deuterated compound.

Scientific Research Applications

Tris(1,1,2,2,2-pentadeuterioethyl) phosphite has various applications in scientific research, particularly in the field of organic synthesis. It is commonly used as a reducing agent for the reduction of carbonyl compounds and nitro compounds. Tris(1,1,2,2,2-pentadeuterioethyl) phosphite is also used as a source of deuterium in the synthesis of deuterated compounds for use in NMR spectroscopy. Its unique properties make it a valuable tool in the synthesis of complex organic molecules.

properties

IUPAC Name

tris(1,1,2,2,2-pentadeuterioethyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3P/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZBKCUKTQZUTL-NLBPYYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(1,1,2,2,2-pentadeuterioethyl) phosphite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.